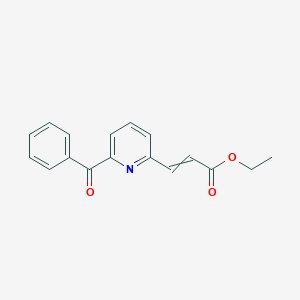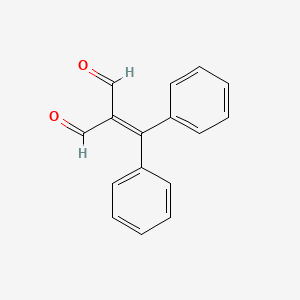![molecular formula C18H36O2Si B14405134 (2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol CAS No. 87583-40-2](/img/structure/B14405134.png)
(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol is a complex organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a dodec-9-yn-2-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The tert-butyl(dimethyl)silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol depends on its interaction with molecular targets. The tert-butyl(dimethyl)silyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The alkyne moiety can participate in click chemistry reactions, making it a valuable tool in bioconjugation and labeling studies.
属性
CAS 编号 |
87583-40-2 |
|---|---|
分子式 |
C18H36O2Si |
分子量 |
312.6 g/mol |
IUPAC 名称 |
(2R)-12-[tert-butyl(dimethyl)silyl]oxydodec-9-yn-2-ol |
InChI |
InChI=1S/C18H36O2Si/c1-17(19)15-13-11-9-7-8-10-12-14-16-20-21(5,6)18(2,3)4/h17,19H,7-9,11,13-16H2,1-6H3/t17-/m1/s1 |
InChI 键 |
BCTXTEIFSIJAFR-QGZVFWFLSA-N |
手性 SMILES |
C[C@H](CCCCCCC#CCCO[Si](C)(C)C(C)(C)C)O |
规范 SMILES |
CC(CCCCCCC#CCCO[Si](C)(C)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14405053.png)
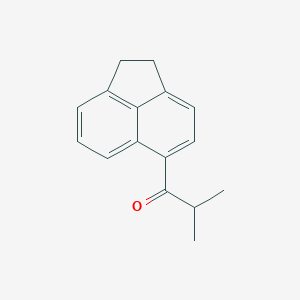
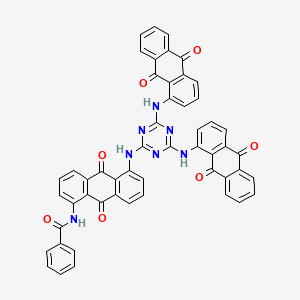
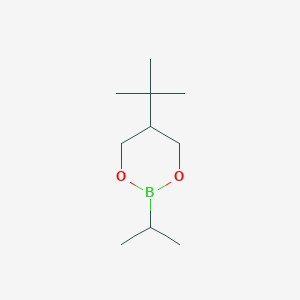

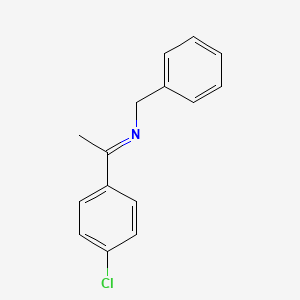
![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)
methanone](/img/structure/B14405117.png)

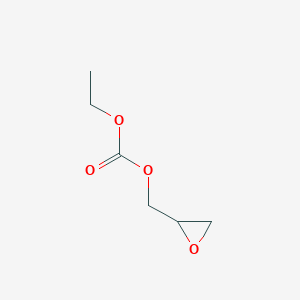

![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)
